molecular formula C14H33NO3Si3 B8038080 Methacrylamidopropylbis(trimethylsiloxy)methylsilane

Methacrylamidopropylbis(trimethylsiloxy)methylsilane

Cat. No.: B8038080
M. Wt: 347.67 g/mol
InChI Key: CJPVHKFBUGKBAN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methacrylamidopropylbis(trimethylsiloxy)methylsilane can be synthesized through a series of chemical reactions involving the functionalization of siloxane compounds. One common method involves the reaction of γ-chloropropyldi(trimethylsiloxy)methylsilane with N-methylpyrrolidine in isopropanol at 85°C . This reaction results in the formation of the desired compound with high purity.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methacrylamidopropylbis(trimethylsiloxy)methylsilane undergoes various chemical reactions, including:

    Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.

    Nucleophilic Substitution: Replacement of a leaving group with a nucleophile.

    Polymerization: Formation of polymers through the reaction of methacrylamide groups[][3].

Common Reagents and Conditions

Common reagents used in these reactions include:

    Hydrosilanes: For hydrosilylation reactions.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

    Radical Initiators: For polymerization reactions[][3].

Major Products Formed

The major products formed from these reactions include various organosilicon polymers and copolymers, which have applications in coatings, adhesives, and sealants[3][3].

Scientific Research Applications

Methacrylamidopropylbis(trimethylsiloxy)methylsilane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methacrylamidopropylbis(trimethylsiloxy)methylsilane involves its ability to form strong covalent bonds with various substrates. The methacrylamide group can undergo polymerization, while the siloxane groups provide flexibility and hydrophobicity. These properties enable the compound to interact with a wide range of molecular targets and pathways, making it useful in diverse applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methacrylamidopropylbis(trimethylsiloxy)methylsilane is unique due to its combination of methacrylamide and siloxane groups, which provide a balance of reactivity and stability. This makes it particularly suitable for applications requiring both polymerization and hydrophobic properties .

Properties

IUPAC Name

2-methyl-N-[3-[methyl-bis(trimethylsilyloxy)silyl]propyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H33NO3Si3/c1-13(2)14(16)15-11-10-12-21(9,17-19(3,4)5)18-20(6,7)8/h1,10-12H2,2-9H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPVHKFBUGKBAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H33NO3Si3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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